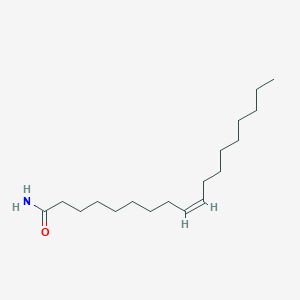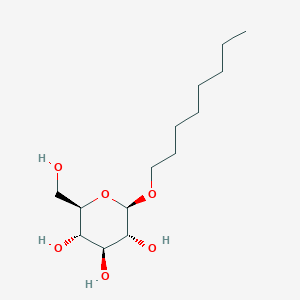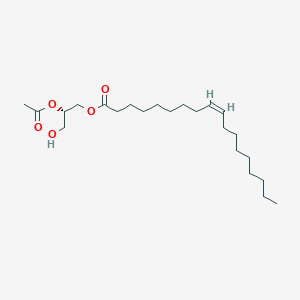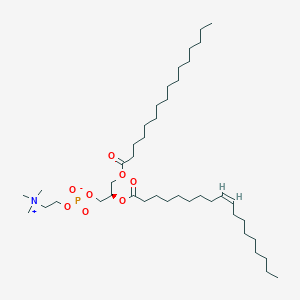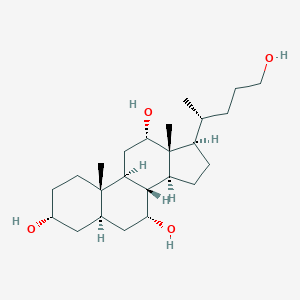
唾液酸路易斯 X 甲基糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sialyl Lewis X methyl glycoside is a synthetic carbohydrate molecule used in biomedical research . It provides unique insight into the molecular mechanisms underlying selectin-ligand interactions, which are critical for the pathogenesis of various diseases, including cancer and inflammation . It is an inherent blood-type tetrasaccharide found on the surface of different cells, such as lymphocytes, neutrophils, some T cells, and multiple tumor cells .
Synthesis Analysis
The synthesis of Sialyl Lewis X antigens has been achieved through systematic chemoenzymatic methods . This process involves a bacterial sialyltransferase mutant that can catalyze the transfer of different sialic acid forms from the corresponding sugar nucleotide donors to Lewis x antigens . An efficient one-pot multienzyme (OPME) sialylation system is also used .Molecular Structure Analysis
The molecular formula of Sialyl Lewis X methyl glycoside is C32H54N2O23 . Its structure has been described based on exhaustive conformational analysis and several long molecular dynamics simulations .Chemical Reactions Analysis
The biosynthesis of Sialyl Lewis X antigens involves the power of chemical synthesis and enzyme catalysis . The development of one-pot multienzyme (OPME) chemoenzymatic sialylation strategies has been introduced, highlighting its advantages in synthesizing structurally diverse sialosides .Physical And Chemical Properties Analysis
The molecular weight of Sialyl Lewis X methyl glycoside is 834.8 g/mol . Its structure is complex, and conformer generation is disallowed due to too many atoms and flexibility .科学研究应用
Role in Parkinson’s Disease Research
sLeX has been studied in the context of Parkinson’s disease (PD). It is a sialylated and fucosylated tetrasaccharide with essential roles in cell-to-cell recognition processes . In PD, the expression of sLeX is altered, which has important consequences in intracellular signaling and immune function . The glycan is expressed in neurons, including dopaminergic neurons, and microglia . This suggests that sLeX may have a role in neuronal signaling and immunomodulation in pathological conditions .
Involvement in Immune Processes
Under normal physiological conditions, sLeX can affect the immune process . It is a common ligand of the three selectins, L-selectin, E-selectin, and P-selectin, and plays important roles in multiple physiological phenomena by interacting with selectins .
Role in Fertilization Process
sLeX also plays a role in the fertilization process . It is a member of body carbohydrate and is an inherent blood-type tetrasaccharide on the surface of different cells .
Association with Leukocyte Adhesion Defects
Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . This suggests that sLeX plays a crucial role in leukocyte adhesion .
Link to Several Cancers
Overexpression of sLeX has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .
Applications in Disease Diagnosis
sLeX has applications in disease diagnosis . Its expression levels can be used as a biomarker for certain diseases .
Use in Drug Delivery
sLeX has potential applications in drug delivery . It can be used as a targeting ligand to enhance the delivery of drugs to specific cells or tissues .
Role in Gene Transfer and Medical Molecular Imaging
sLeX is also being explored for its potential use in gene transfer and medical molecular imaging . It can be used as a ligand to target specific cells for gene therapy .
作用机制
Target of Action
Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .
Mode of Action
The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .
Biochemical Pathways
The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .
Result of Action
The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .
Action Environment
The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .
安全和危害
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDUZXAAXDNBM-NKMYSRQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sialyl Lewis X methyl glycoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


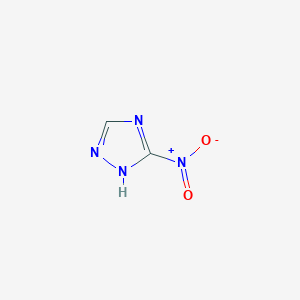

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
